isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
Description
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoates This compound features a benzoate ester linked to a pyrazole moiety through an amide bond
Properties
IUPAC Name |
propan-2-yl 4-[(2-methylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(2)21-15(20)11-4-6-12(7-5-11)17-14(19)13-8-9-16-18(13)3/h4-10H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTQXQDAJJTMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amide Bond Formation: The pyrazole derivative is then reacted with 4-aminobenzoic acid to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Carboxylic acid derivatives from ester hydrolysis.
Scientific Research Applications
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: Similar structure but lacks the pyrazole moiety.
1-methyl-1H-pyrazol-5-yl benzoate: Similar structure but lacks the amide linkage.
Uniqueness
Isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the presence of both the benzoate ester and pyrazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
